molecular formula C15H10ClF3N4 B2751130 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole CAS No. 303144-87-8

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2751130
CAS No.: 303144-87-8
M. Wt: 338.72
InChI Key: LRNADKBFOHKUNF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a 4-chlorophenyl group at the 5-position and a 3-(trifluoromethyl)benzyl group at the 1-position of the tetrazole ring.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4/c16-13-6-4-11(5-7-13)14-20-21-22-23(14)9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNADKBFOHKUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with 3-(trifluoromethyl)benzonitrile under suitable conditions to form the tetrazole ring.

    Benzylation: The tetrazole intermediate can then be benzylated using 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The trifluoromethylbenzyl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like cesium carbonate (Cs2CO3).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the tetrazole ring or the benzyl group.

    Coupling Products: Complex molecules formed by the addition of various aryl or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

One of the notable applications of this compound lies in its potential as an anti-inflammatory agent. Research has shown that tetrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Specifically, 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole has been explored for its efficacy in reducing pain and inflammation in various models. Studies indicate that compounds with similar structures exhibit significant activity against COX-2, suggesting that this tetrazole derivative may also be effective in therapeutic applications related to pain management and inflammatory diseases .

Anticancer Activity

The compound's structural features may also contribute to its anticancer properties. Tetrazoles are known for their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of tetrazole can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy as an anticancer agent .

Materials Science

Coordination Chemistry

In materials science, the tetrazole functional group is recognized for its intriguing architectures and properties in coordination chemistry. The ability of tetrazoles to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or magnetic properties. This compound can serve as a ligand in metal-organic frameworks (MOFs), which are promising for applications in gas storage, catalysis, and drug delivery systems .

Synthesis and Characterization

The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves multi-step reactions that allow for the introduction of various functional groups. The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as X-ray crystallography have been employed to elucidate the crystal structure of related tetrazole compounds, providing insights into their molecular geometry and interactions .

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory effectsDemonstrated significant inhibition of COX-2 activity in vitro.
Study 2Assess anticancer propertiesInduced apoptosis in cancer cell lines; potential for further development as an anticancer drug.
Study 3Explore coordination chemistry applicationsSuccessfully formed stable metal complexes with potential applications in catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, binding to active sites of enzymes or receptors, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 1-Substituted Tetrazoles
  • 1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b) : Substituted with a methyl and chloro group on the aryl ring. Melting point: 95–96°C. The chloro group increases polarity compared to alkyl substituents.
  • 1-(3,5-Dichlorophenyl)-1H-tetrazole (4e): Features two electron-withdrawing chlorine atoms. Melting point: 127–128°C, lower than mono-chloro derivatives due to altered crystal packing.
  • 5-(Chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole : Differs from the target compound by a chloromethyl group instead of chlorophenyl. This reduces aromatic interactions but retains trifluoromethyl-derived hydrophobicity.
b) 5-Substituted Tetrazoles
  • 5-((4-Chlorobenzyl)thio)-1H-tetrazole derivatives (6a-p) : Synthesized via thioether linkages (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole). These compounds exhibit enhanced solubility due to sulfur bridges but lower thermal stability (melting points: 120–160°C).
  • 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-tetrazole hydrochloride : Combines a sulfanyl group with a pyrrolidine moiety. The hydrochloride salt improves aqueous solubility, contrasting with the neutral trifluoromethylbenzyl group in the target compound.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound Not Reported Cl, CF3, benzyl Expected IR: C-F stretch ~1120 cm⁻¹; ¹H NMR: δ 7.2–7.8 (aromatic)
1-(3,5-Dichlorophenyl)-1H-tetrazole (4e) 127–128 Cl (x2) ¹H NMR: δ 7.5–7.9 (dichlorophenyl)
5-(Chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole Not Reported Cl, CF3, CH2Cl ¹³C NMR: δ 45.2 (CH2Cl), 121–125 (CF3)
5-((4-Chlorobenzyl)thio)-1H-tetrazole (6a-p) 120–160 Cl, S-linkage IR: S-C stretch ~650 cm⁻¹; ¹H NMR: δ 4.3 (SCH2)

Biological Activity

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H14ClF3N5C_{16}H_{14}ClF_3N_5 and a molecular weight of 401.79 g/mol. Its structure features a tetrazole ring that is known for contributing to various biological activities.

Synthesis

The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. Notably, the synthesis pathway can vary depending on the desired substituents on the benzyl and tetrazole moieties.

Antiviral Activity

Research has indicated that derivatives of tetrazoles exhibit antiviral properties. For instance, compounds similar to 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole have been tested against various viruses. A study highlighted that certain tetrazole derivatives showed significant activity against tobacco mosaic virus (TMV), suggesting potential applications in virology .

Antimicrobial Properties

Tetrazole derivatives are also known for their antimicrobial activities. The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings enhances their interaction with microbial targets. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that tetrazole-containing compounds may exhibit anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.

Case Studies

StudyFindings
Study 1 : Antiviral Activity Against TMVCompounds showed approximately 50% inhibition comparable to commercial antiviral agents .
Study 2 : Antimicrobial TestingDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Study 3 : Anticancer ActivityInduced apoptosis in human cancer cell lines; further studies needed for detailed mechanisms .

The biological activity of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or bacterial cell wall synthesis.
  • Receptor Binding : It may interact with biological receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-tetrazole?

  • Methodology : A heterogeneously catalyzed approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C is effective. Equimolar amounts of precursors (e.g., chlorobenzyl chloride derivatives) are stirred for 1 hour. Reaction completion is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
  • Key Steps : Solvent choice (PEG-400 enhances reaction efficiency), catalyst selection, and temperature control to avoid side reactions.

Q. How can the compound’s purity and structural integrity be characterized?

  • Analytical Techniques :

  • Thin-Layer Chromatography (TLC) for monitoring reaction progress.
  • IR Spectroscopy to confirm functional groups (e.g., tetrazole ring absorption at ~2500 cm⁻¹ for N–H stretching).
  • ¹H NMR to verify substituent integration (e.g., aromatic protons from chlorophenyl/trifluoromethylbenzyl groups) .
    • Validation : Cross-reference spectral data with synthesized analogs (e.g., shifts in aromatic protons due to electron-withdrawing groups) .

Q. What are the critical physical and chemical properties relevant to handling this compound?

  • Stability : Sensitive to moisture due to the tetrazole ring; store under inert conditions.
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to aromatic and heterocyclic moieties. Confirm via experimental trials.
  • Reactivity : The tetrazole ring may participate in cycloaddition or alkylation reactions under controlled conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Variables to Test :

  • Catalyst loading (5–15 wt%) and reaction time (1–3 hours).
  • Solvent alternatives (e.g., DMF vs. PEG-400) to enhance solubility.
  • Temperature gradients (60–90°C) to balance reaction rate and decomposition.
    • Analysis : Use Design of Experiments (DoE) to identify statistically significant factors. Compare yields via HPLC .

Q. What experimental strategies are recommended for determining the crystal structure of this compound?

  • Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Use SHELXL for refinement, focusing on resolving disorder in the trifluoromethyl group. Validate with PLATON for symmetry checks .
  • Key Parameters : High-resolution data (≤ 0.8 Å) to accurately model electron density of halogen atoms .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Target Selection : Prioritize targets common to triazole derivatives (e.g., kinases, cytochrome P450 enzymes).
  • Assay Design :

  • In vitro : Enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., ketoconazole for CYP450).
  • Cell-based : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .
    • Controls : Include solvent-only and structurally similar analogs to isolate substituent effects .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Spectral Conflicts : Compare experimental IR/NMR with computational predictions (e.g., Gaussian -calculated spectra). For NMR, use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Crystallographic Ambiguities : Re-refine data with SHELXL using alternate restraint models for flexible substituents (e.g., trifluoromethyl rotation) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Train models with descriptors like logP, H-bond donors, and electrostatic potential maps from Gaussian calculations .

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